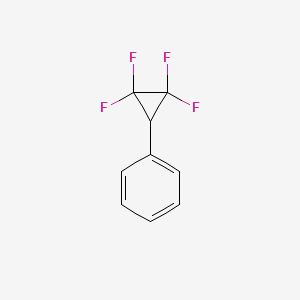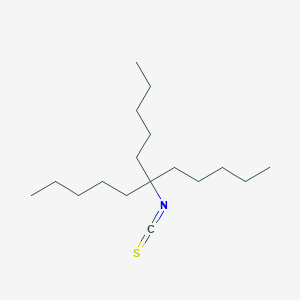
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C23H15ClO. It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a chlorine atom attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. In this case, the diene is a substituted cyclopentadienone, and the dienophile is a chlorinated aromatic compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienone derivatives with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone: Similar structure but with a methyl group instead of a chlorine atom.
2,3,4,5-Tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one: Contains tert-butyl groups instead of phenyl groups.
3-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one: A more complex derivative with additional phenyl groups.
Uniqueness
3-Chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
919096-91-6 |
|---|---|
Molecular Formula |
C23H15ClO |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H15ClO/c24-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(25)21(22)18-14-8-3-9-15-18/h1-15H |
InChI Key |
YQLHOZOGUSBUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
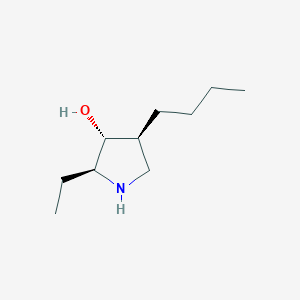
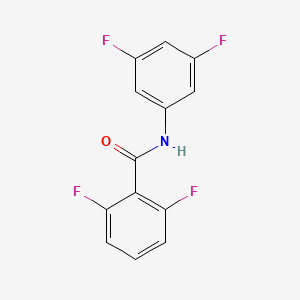
![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)
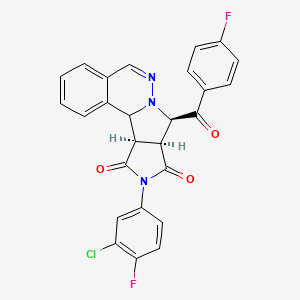
![1-(N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-leucyl)piperidine-4-carboxamide](/img/structure/B12628982.png)
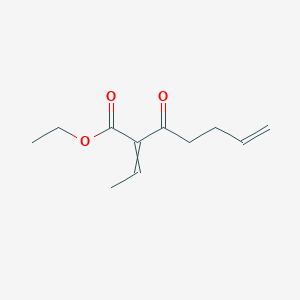
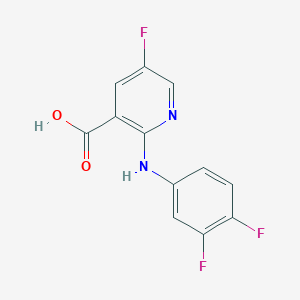
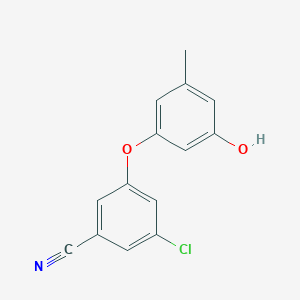
![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)
